4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide
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Overview
Description
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide is a synthetic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing facile access to the desired triazolopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method mentioned above can be scaled up for industrial applications, given its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the triazolopyridine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution reactions may yield various substituted triazolopyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit c-Met kinase, a protein involved in various cellular processes, including proliferation and survival . The compound binds to the active site of the kinase, preventing its activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: This compound shares the triazolopyridine core structure and exhibits similar biological activities.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also contain the triazolopyridine moiety and have been studied for their potential as kinase inhibitors.
Fused tetracyclic tris[1,2,4]triazolo[1,3,5]triazine:
Uniqueness
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide is unique due to its specific substitution pattern and the presence of the dichlorophenyl group, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H14Cl2N4O |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H14Cl2N4O/c17-11-8-12(18)10-13(9-11)19-16(23)6-3-5-15-21-20-14-4-1-2-7-22(14)15/h1-2,4,7-10H,3,5-6H2,(H,19,23) |
InChI Key |
ZLGQEXWADNMAQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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